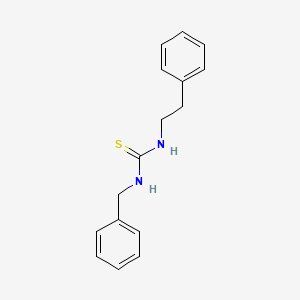

1-苄基-3-苯乙基-2-硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"1-Benzyl-3-phenethyl-2-thiourea" represents a category of thiourea derivatives, compounds known for their versatile applications in catalysis, material science, and pharmaceuticals. Thioureas function as ligands, catalysts, and structural motifs in supramolecular assemblies due to their unique bonding and electronic characteristics.

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of amine compounds with isothiocyanates, leading to the formation of thiourea structures. For example, bifunctional catalysts containing thiourea moieties have been synthesized for enantio- and diastereoselective Michael reactions, highlighting the synthetic versatility and potential of thiourea derivatives in asymmetric catalysis (Okino et al., 2005).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including "1-Benzyl-3-phenethyl-2-thiourea," features a thiocarbonyl group adjacent to an amine nitrogen, often leading to the formation of hydrogen bonds and unique conformational properties. X-ray diffraction studies have provided insight into the geometrical parameters and conformational behavior of these compounds, demonstrating their ability to adopt specific orientations influenced by substituent effects and intramolecular interactions (Lestard et al., 2015).

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, including Michael additions and cycloadditions, leveraging their nucleophilicity and ability to act as ligands. The chemical properties of thioureas allow them to serve as catalysts in asymmetric synthesis, facilitating reactions with high enantio- and diastereoselectivity. Their reactivity and versatility are illustrated by their use in synthesizing complex molecules and in catalyzing transformations with significant synthetic value (Okino et al., 2005).

Physical Properties Analysis

The physical properties of "1-Benzyl-3-phenethyl-2-thiourea" derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the molecular structure and substituent patterns, affecting their phase behavior, crystallinity, and thermal stability. Studies on related thiourea derivatives have explored these aspects through spectroscopic methods and crystallography, providing a foundation for understanding the physical characteristics of "1-Benzyl-3-phenethyl-2-thiourea" (Lestard et al., 2015).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including reactivity, stability, and electronic characteristics, are informed by their molecular structure. Quantum chemical calculations and spectroscopic analyses offer insights into the electronic configuration, charge distribution, and potential reactivity pathways of these compounds. Studies employing density functional theory (DFT) and other computational methods have elucidated the electronic properties, including HOMO-LUMO gaps and nucleophilic/electrophilic sites, critical for understanding the chemical behavior of thiourea derivatives (Sheikhi & Shahab, 2017).

科学研究应用

实验方法

该研究采用了多种实验方法,包括动电位极化测量 (PPM)、电化学阻抗谱 (EIS) 和扫描电子显微镜 (SEM) 分析 .

性能

结果表明,BPTU 在 2×10 −4 M 的浓度下,在 30°C 的温度下,根据 EIS 和 PPM 的结果,可以保护钢表面,其抑制效率分别为 94.99% 和 94.30% .

吸附

BPTU 在钢表面的吸附遵循修正的 Langmuir 等温线 . 量子化学计算表明,硫脲官能团是 BPTU 的主要吸附中心 .

与其他化合物的比较

该研究将 BPTU 与六亚甲基四胺 (URO) 进行了比较。 实验结果与理论计算完全一致 .

安全和危害

作用机制

- Tyrosinase converts l-tyrosine to l-dopa and integrates l-dopa with l-dopaquinone , ultimately controlling melanogenesis .

- PTTU decreases melanin biosynthesis by:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

属性

IUPAC Name |

1-benzyl-3-(2-phenylethyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c19-16(18-13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEFIYZNULXWMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370759 |

Source

|

| Record name | 1-Benzyl-3-phenethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35653-54-4 |

Source

|

| Record name | 1-Benzyl-3-phenethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35653-54-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。